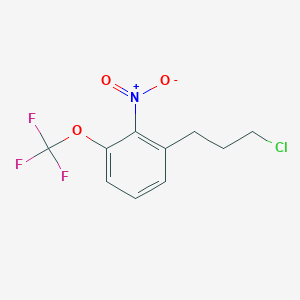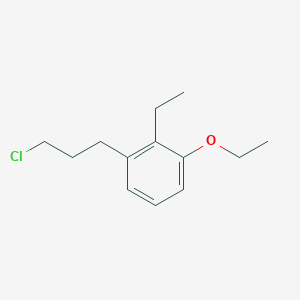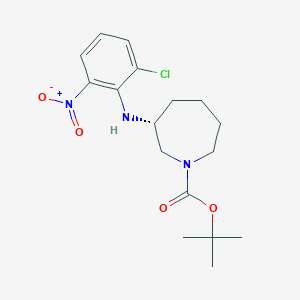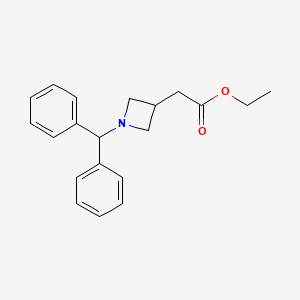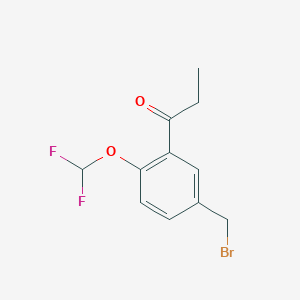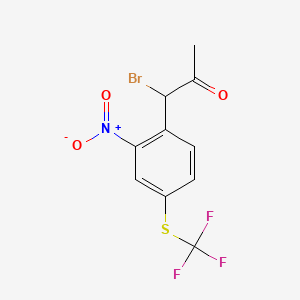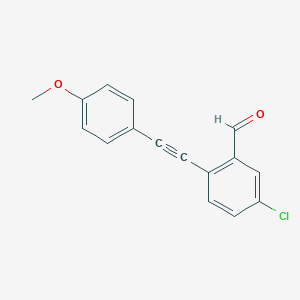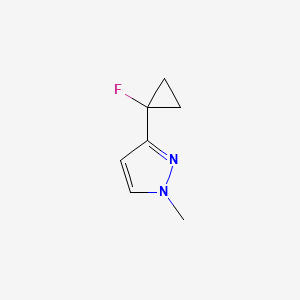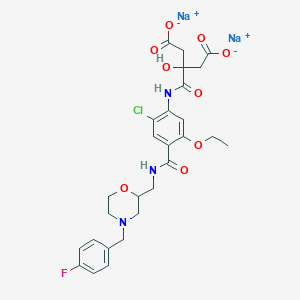
1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol typically involves multiple steps, including the protection of hydroxyl groups, formation of ether bonds, and amination reactions The process often starts with the protection of phenolic hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydroxide This is followed by the formation of ether bonds through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of benzyl protecting groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to deprotected phenolic compounds.
科学的研究の応用
1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
- 1-(3,4-Bis(benzyloxy)phenoxy)-2-propanol
- 1-(3,4-Dimethoxyphenethylamino)-2-propanol
- 1-(3,4-Bis(benzyloxy)phenoxy)-3-(4-methoxyphenethylamino)propan-2-ol
Uniqueness
1-(3,4-Bis(benzyloxy)phenoxy)-3-(3,4-dimethoxyphenethylamino)propan-2-ol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor for the synthesis of novel molecules with potential therapeutic and material science applications.
特性
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenoxy]-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQUOGOAXEIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
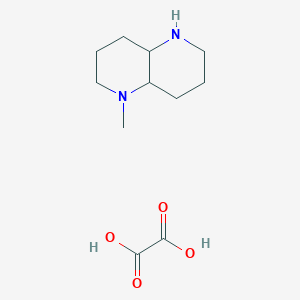
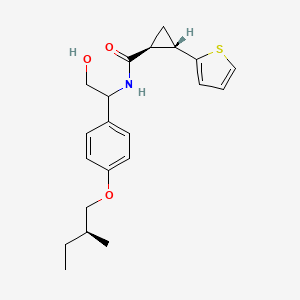
![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)
